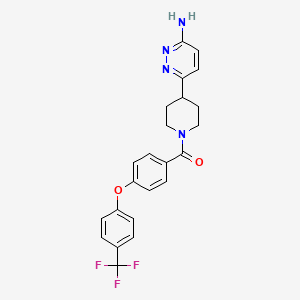
(4-(6-Aminopyridazin-3-yl)piperidin-1-yl)(4-(4-(trifluoromethyl)phenoxy)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-(6-Aminopyridazin-3-yl)piperidin-1-yl)(4-(4-(trifluoromethyl)phenoxy)phenyl)methanone” is a chemical compound with the molecular formula C23H21F3N4O2 . It has a molecular weight of 442.4 g/mol . This compound is also known by the synonyms BI-749327 and 2361241-23-6 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridazinyl group, a piperidinyl group, and a phenoxyphenyl group . The exact mass of the compound is 442.16166041 g/mol . The compound has a topological polar surface area of 81.3 Ų .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 442.4 g/mol . It has a XLogP3-AA value of 3.6, indicating its lipophilicity . The compound has one hydrogen bond donor and eight hydrogen bond acceptors . It has four rotatable bonds . The exact mass of the compound is 442.16166041 g/mol . The compound has a topological polar surface area of 81.3 Ų .
科学的研究の応用
Treatment of Cardiac and Renal Disease
BI-749327 has been shown to selectively inhibit TRPC6, a non-selective receptor-operated cation channel that regulates reactive fibrosis and growth signaling . This inhibition ameliorates fibrosis and dysfunction in cardiac and renal disease . It suppresses NFAT activation in cells expressing wild-type or gain-of-function TRPC6 mutants and blocks associated signaling and expression of prohypertrophic genes in isolated myocytes .
Treatment of Duchenne Muscular Dystrophy (DMD)
Research has shown that pharmacological TRPC6 inhibition with BI-749327 improves survival and muscle function in mice with Duchenne muscular dystrophy . The compound reduces gene pathways that most prominently regulate fat metabolism and TGF-β1 signaling .
Treatment of Fibrosis
BI-749327, as a bioavailable antagonist of TRPC6, can ameliorate renal and cardiac fibrosis . The role of TRPC6 has also been studied in cystic fibrosis and pulmonary fibrosis .
将来の方向性
The compound “(4-(6-Aminopyridazin-3-yl)piperidin-1-yl)(4-(4-(trifluoromethyl)phenoxy)phenyl)methanone” and similar compounds could be further studied for their potential therapeutic effects . More research is needed to understand their synthesis, chemical reactions, mechanism of action, and safety profile.
特性
IUPAC Name |
[4-(6-aminopyridazin-3-yl)piperidin-1-yl]-[4-[4-(trifluoromethyl)phenoxy]phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O2/c24-23(25,26)17-3-7-19(8-4-17)32-18-5-1-16(2-6-18)22(31)30-13-11-15(12-14-30)20-9-10-21(27)29-28-20/h1-10,15H,11-14H2,(H2,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYMFGHHIDRCBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(C=C2)N)C(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Aminopyridazin-3-yl)piperidin-1-yl)(4-(4-(trifluoromethyl)phenoxy)phenyl)methanone | |
Q & A
Q1: What is the primary mechanism of action of BI-749327?
A1: BI-749327 acts as a potent and selective antagonist of the TRPC6 channel. [, ] This channel, when activated, allows the influx of cations, particularly calcium, into cells. By binding to TRPC6, BI-749327 blocks this cation influx, effectively inhibiting the downstream signaling pathways associated with TRPC6 activation. []
Q2: What is the significance of TRPC6 in disease contexts?
A2: TRPC6 plays a crucial role in various physiological processes, but its dysregulation has been implicated in several pathological conditions. Studies suggest that increased TRPC6 activity, either due to overexpression or gain-of-function mutations, contributes to cardiac and renal diseases, particularly those characterized by hypertrophy and fibrosis. []
Q3: How does BI-749327 impact the exercise pressor reflex, and what does this reveal about TRPC6 function?
A3: Research indicates that BI-749327 significantly reduces both the blood pressure and renal sympathetic nerve activity responses to static muscle contraction and passive stretch. [] Passive stretch is known to isolate the mechanical component of the exercise pressor reflex. This finding suggests that TRPC6 plays a key role in mediating this reflex, particularly its mechanical component. []
Q4: Has BI-749327 shown efficacy in preclinical models of disease?
A4: Preclinical studies using BI-749327 have yielded promising results. In mouse models of Duchenne muscular dystrophy, both genetic deletion of TRPC6 and pharmacological inhibition with BI-749327 significantly improved survival rates and ameliorated skeletal and cardiac muscle defects. [] Similarly, in models of cardiac and renal disease, BI-749327 effectively reduced fibrosis and improved cardiac function. []
Q5: What are the potential advantages of targeting TRPC6 with a selective inhibitor like BI-749327?
A5: The development of a selective TRPC6 inhibitor like BI-749327 offers several potential advantages. Firstly, it allows researchers to specifically target the pathological effects mediated by TRPC6 without interfering with other closely related channels. [] Secondly, BI-749327 demonstrates oral bioavailability and favorable pharmacokinetic properties, making it a suitable candidate for further therapeutic development. []
Q6: What is the role of TRPC6 in human atrial fibroblasts, and how does BI-749327 modulate this?
A6: Research shows that TRPC6 contributes to the pro-fibrotic activities of human atrial fibroblasts, cells implicated in atrial fibrillation. Treatment with BI-749327 effectively inhibited both the migration of these fibroblasts and the associated TRPC currents, suggesting a potential role for TRPC6 inhibition in addressing atrial fibrosis. []
Q7: How does BI-749327 contribute to our understanding of calcium handling in heart failure?
A7: Studies employing BI-749327 revealed the presence of a background calcium influx mediated by TRPC6 channels in cardiac myocytes. This influx appears to be elevated in heart failure and contributes to the increased propensity for calcium waves, a precursor to arrhythmias. Inhibiting TRPC6 with BI-749327 suppressed this background entry, highlighting its potential as a target for managing arrhythmias in heart failure. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyano-3-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B2540805.png)
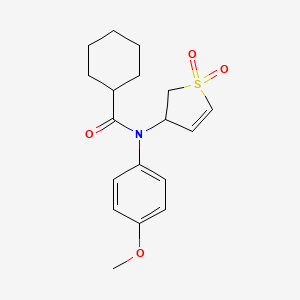

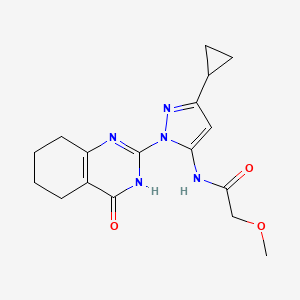

![1-{5-[1-(Aminomethyl)cyclopentyl]thiophen-2-yl}ethan-1-ol](/img/structure/B2540813.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2540814.png)
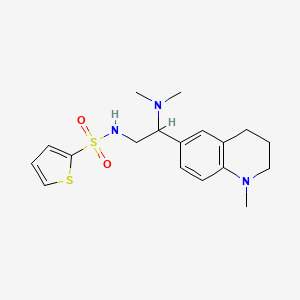
![2-chloro-1-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2540816.png)
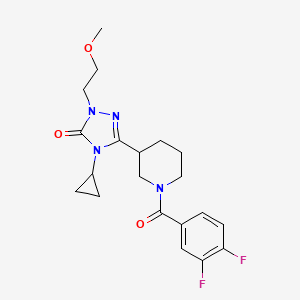
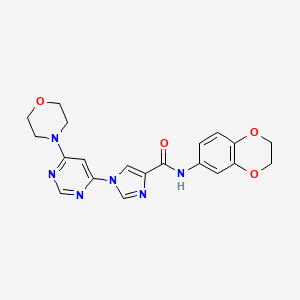
![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2540821.png)
![[1-(2-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2540824.png)